[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid
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Overview
Description
“[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” is a chemical compound that has been studied for its potential pharmacological activities . Quinazolines, which are part of this compound’s structure, have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid”, has been a focus of research due to their potential pharmacological applications . Since 2014, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .Molecular Structure Analysis
The molecular structure of “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . This core is often found in compounds with a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions involving “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” and similar compounds have been studied for their potential to produce new pharmacologically active compounds . The reactions often involve the quinazoline core and can lead to a variety of products with potential antibacterial, antifungal, and antimalarial properties .Scientific Research Applications
Synthesis of Anticancer Drugs
- Key Intermediate in Anticancer Drug Synthesis : 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a related compound, is a crucial intermediate for synthesizing the anticancer drug Raltitrexed and its derivatives (Zhang, 2009).
Biological Activity Evaluation
- Evaluation of Antimicrobial Activity : Novel derivatives, such as substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite, have been synthesized and demonstrated potential antimicrobial activity against various bacteria and fungi (Chaitanya et al., 2017).
- Antitumor and Antiviral Activities : Specific derivatives have shown antitumor activity in vivo and potential anti-Tobacco mosaic virus (TMV) activity, indicating their usefulness in antiviral and anticancer research (Wissner et al., 2005; Luo et al., 2012)(https://consensus.app/papers/synthesis-antiviral-activity-luo/354f161dbdc95306b21c57c70e773004/?utm_source=chatgpt).
Green Synthesis Methodologies
- Eco-friendly Synthesis : The compound and its derivatives have been synthesized using environmentally friendly solvents and conditions, highlighting the importance of green chemistry in drug development (Reddy et al., 2012; Laxminarayana et al., 2021)(https://consensus.app/papers/synthesis-molecular-docking-studies-anticancer-effects-laxminarayana/d5171937265754379a8aa36e27a98412/?utm_source=chatgpt).
Future Directions
The future directions for research on “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” and similar compounds are likely to involve further exploration of their pharmacological properties . Given the wide range of activities exhibited by quinazolines, these compounds may be suitable for use in treating a variety of conditions .
properties
IUPAC Name |
2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-7-3-4-10-9(5-7)8(2)16-14(17-10)20-15-18-11(6-12(21)22)13(23)19-15/h3-5,11H,6H2,1-2H3,(H,21,22)(H2,16,17,18,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBOLJGIJSNQJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386827 |
Source
|
Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid | |
CAS RN |
345951-23-7 |
Source
|
Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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